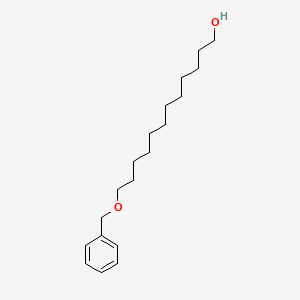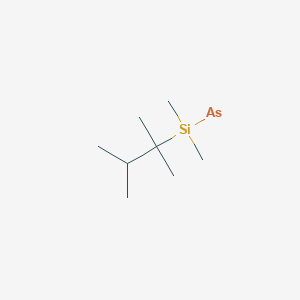![molecular formula C34H22N2O4 B14272036 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid CAS No. 126634-27-3](/img/structure/B14272036.png)
2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid is an organic compound with the molecular formula C34H22N2O4 It is a derivative of benzoic acid, characterized by the presence of two cyanophenoxy groups attached to a phenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of benzoic acid derivatives with cyanophenoxy compounds under controlled conditions. The reaction may require catalysts such as anhydrous aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, sulfuric acid (H2SO4)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NBS, sodium dichromate (Na2Cr2O7)
Major Products Formed
Oxidation: Formation of carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of halogenated derivatives
Scientific Research Applications
2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, coatings, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Modulating Receptor Activity: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
Benzoic Acid Derivatives: Compounds like 4-aminobenzoic acid and 4-hydroxybenzoic acid share structural similarities with 2-{Bis[4-(2-cyanophenoxy)phenyl]methyl}benzoic acid.
Cyanophenoxy Compounds: Compounds containing cyanophenoxy groups, such as 4-(2-cyanophenoxy)benzoic acid.
Uniqueness
This compound is unique due to its dual cyanophenoxy groups attached to a phenylmethyl group, which imparts distinct chemical and physical properties. This structural uniqueness contributes to its diverse applications and potential in various fields of research .
Properties
CAS No. |
126634-27-3 |
|---|---|
Molecular Formula |
C34H22N2O4 |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
2-[bis[4-(2-cyanophenoxy)phenyl]methyl]benzoic acid |
InChI |
InChI=1S/C34H22N2O4/c35-21-25-7-1-5-11-31(25)39-27-17-13-23(14-18-27)33(29-9-3-4-10-30(29)34(37)38)24-15-19-28(20-16-24)40-32-12-6-2-8-26(32)22-36/h1-20,33H,(H,37,38) |
InChI Key |
CQBVVCQGQSJIEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)OC4=CC=CC=C4C#N)C5=CC=CC=C5C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


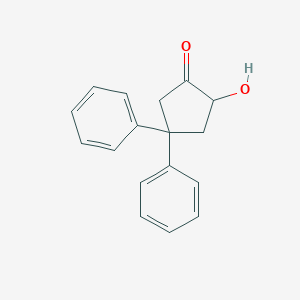
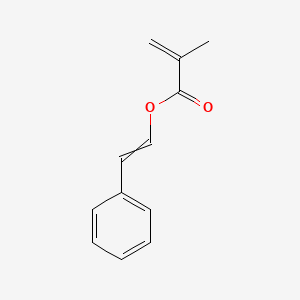
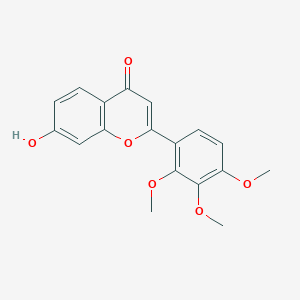
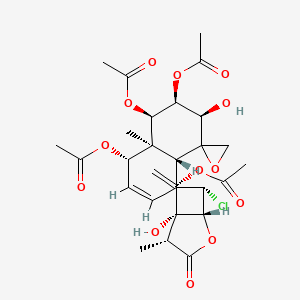
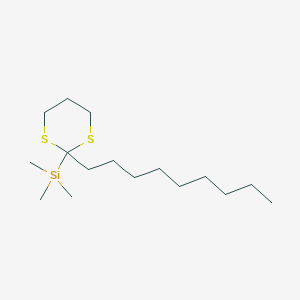

![(9R,9aR)-9-{[Methyl(diphenyl)silyl]oxy}octahydro-4H-quinolizin-4-one](/img/structure/B14271999.png)
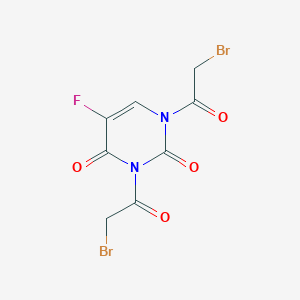

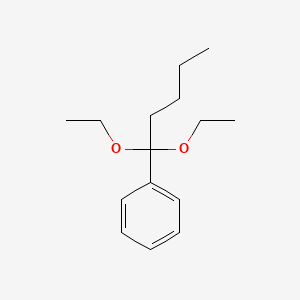
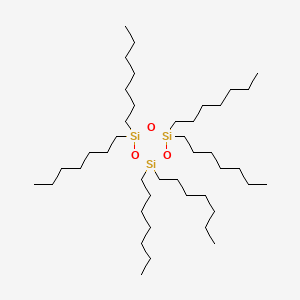
![3-([1,1'-Biphenyl]-4-yl)-3-chloro-2,1lambda~6~-benzoxathiole-1,1(3H)-dione](/img/structure/B14272055.png)
